molecular formula C4H8N4 B1447528 dimethyl-1H-1,2,3-triazol-4-amine CAS No. 1461713-95-0

dimethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1447528
CAS No.: 1461713-95-0
M. Wt: 112.13 g/mol
InChI Key: BTCAMNSYQXGQEQ-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities

Biochemical Analysis

Biochemical Properties

Dimethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and function . These interactions are essential for the compound’s role in modulating biochemical pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound has been reported to inhibit certain kinases, which are critical regulators of cell growth and differentiation . This inhibition can result in altered cell proliferation and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1H-1,2,3-triazol-4-amine can be synthesized through several methodsThis reaction is typically catalyzed by copper (I) ions, which facilitate the formation of the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and triazole oxides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-1H-1,2,3-triazol-4-amine include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

Dimethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is recognized for its potential in various scientific fields. It serves as a building block in synthetic chemistry and is explored for its enzyme inhibitory properties, which may lead to the development of novel therapeutic agents. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogenic microorganisms. For instance, triazole compounds have shown effectiveness against fungi and bacteria by disrupting their cellular processes .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
This compoundEscherichia coli16 µg/mL
N-substituted triazolesStaphylococcus aureus8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, studies have demonstrated that derivatives of triazoles can induce apoptosis in various cancer cell lines by targeting microtubule dynamics .

Case Study: Inhibition of Tubulin Polymerization

In a study involving HeLa cells (cervical cancer), compounds derived from triazoles were observed to cause G2/M-phase arrest and perturb normal microtubule activity. This was confirmed through flow cytometry and confocal microscopy techniques .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHeLa10Tubulin polymerization inhibition
Triazole derivative AMCF75Apoptosis induction
Triazole derivative BA54915Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

Target Interactions :

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity.
  • Metal Ion Chelation : The presence of nitrogen atoms allows for stable complex formation with metal ions which are crucial for enzymatic functions.

Biochemical Pathways :
Triazoles are known to influence several biochemical pathways by modulating signaling molecules and altering gene expression profiles. This interaction can lead to significant changes in cellular metabolism and behavior.

Pharmacokinetics

Research indicates that triazole compounds possess favorable pharmacokinetic profiles. Studies suggest that they can be designed for improved bioavailability and patient compliance due to their stability and solubility characteristics .

Properties

IUPAC Name

1,5-dimethyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAMNSYQXGQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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